3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid
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Overview
Description
3-fluoro-7-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective enzymatic hydrolysis of racemic or not optically pure precursors using specific nitrilases. For example, the nitrilase of Rhodococcus rhodochrous NCIMB 11216 can be used in a mixture of an organic solvent and an aqueous solution with a pH of 5-10, at a concentration of 1-500 g of the precursor per liter of solvent mixture, and at a temperature of 25-40°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted bicyclic compounds.
Scientific Research Applications
3-fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has methoxy groups instead of a fluorine atom and exhibits different reactivity and applications.
2,3,4,5,7-pentafluorobicyclo[4.2.0]octa-1,3,5-triene: This compound has multiple fluorine atoms, leading to distinct chemical properties and uses.
Uniqueness
3-fluoro-7-methylbicyclo[42
Properties
CAS No. |
2913277-86-6 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-fluoro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c1-10(9(12)13)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
PWXFIQZZXCAXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
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